molecular formula C31H27NO5 B3253693 Fmoc-4-(2-methoxyphenyl)-L-phenylalanine CAS No. 225528-11-0

Fmoc-4-(2-methoxyphenyl)-L-phenylalanine

Cat. No.: B3253693
CAS No.: 225528-11-0
M. Wt: 493.5 g/mol
InChI Key: SEBSZEBYIBYLKA-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4-(2-methoxyphenyl)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is often used in peptide synthesis due to its unique structural properties, which include a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methoxyphenyl substituent. The Fmoc group is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-(2-methoxyphenyl)-L-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction. This can be done by reacting the protected phenylalanine with a suitable methoxyphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-(2-methoxyphenyl)-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the Fmoc moiety can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated methoxyphenyl compounds and bases like sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

Fmoc-4-(2-methoxyphenyl)-L-phenylalanine has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential in drug development and as a building block for therapeutic peptides.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Fmoc-4-(2-methoxyphenyl)-L-phenylalanine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The methoxyphenyl group can interact with various molecular targets, influencing the overall structure and function of the synthesized peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-4-(2-methoxyphenyl)-DL-phenylalanine: A racemic mixture of the D and L isomers.

    Fmoc-4-(2-methoxyphenyl)butanoic acid: A similar compound with a butanoic acid backbone.

Uniqueness

Fmoc-4-(2-methoxyphenyl)-L-phenylalanine is unique due to its specific stereochemistry (L-isomer) and the presence of both the Fmoc protecting group and the methoxyphenyl substituent. These features make it particularly useful in the synthesis of peptides with defined stereochemistry and functional properties.

Biological Activity

Fmoc-4-(2-methoxyphenyl)-L-phenylalanine is a derivative of phenylalanine, widely used in peptide synthesis due to its unique structural properties. This compound possesses a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methoxyphenyl substituent, which contribute to its biological activity and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Overview of this compound

Chemical Structure:

  • Molecular Formula: C20_{20}H21_{21}NO3_3
  • CAS Number: 225528-11-0

Properties:

  • The Fmoc group protects the amino group during peptide synthesis, facilitating the formation of peptides without unwanted side reactions.
  • The methoxyphenyl group enhances solubility and may influence interaction with biological targets.

The mechanism of action for this compound primarily involves its role in peptide synthesis. The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation. This compound can also influence various biochemical pathways through the peptides it helps synthesize, which may act as signaling molecules affecting cell growth, differentiation, and apoptosis.

Biochemical Pathways

This compound participates in several biochemical pathways:

  • Peptide Synthesis:
    • Acts as a building block for therapeutic peptides.
    • Facilitates enzyme-substrate interactions during protein synthesis.
  • Cellular Effects:
    • Peptides synthesized using this compound can modulate signaling pathways and gene expression.
    • May influence cellular metabolism and immune responses .
  • Pharmacokinetics:
    • Exhibits an oral bioavailability of approximately 65 ± 18%, indicating its potential for therapeutic use.

Biological Activity

Research indicates that derivatives of L-phenylalanine exhibit various biological activities, including:

  • Antimicrobial Properties: Compounds similar to this compound have shown potential in inhibiting bacterial growth.
  • Anticancer Activity: Studies suggest that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50_{50} Value (µM)Reference
Imidazotetrazine conjugated to methoxy-substituted alanineCytotoxicity against TLX5 lymphoma cells1.5
Lys conjugates with 8-quinolinaminesAntimalarial activity0.13
Hydrolyzed peptide conjugatesAntimicrobial activity6 - 12.5

Case Studies

  • Anticancer Studies:
    • A study evaluated the cytotoxicity of synthesized peptides derived from Fmoc-protected amino acids against human leukemia cells. Results indicated that specific analogs exhibited significant inhibition of cell viability, demonstrating the potential application of these peptides in cancer therapy.
  • Antimicrobial Activity:
    • Research on peptide conjugates revealed promising antimicrobial properties against various strains of bacteria, suggesting that modifications to the phenylalanine structure could enhance efficacy against resistant strains .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methoxyphenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO5/c1-36-29-13-7-6-8-22(29)21-16-14-20(15-17-21)18-28(30(33)34)32-31(35)37-19-27-25-11-4-2-9-23(25)24-10-3-5-12-26(24)27/h2-17,27-28H,18-19H2,1H3,(H,32,35)(H,33,34)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBSZEBYIBYLKA-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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